4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Methylation: The addition of methyl groups can be carried out using methyl iodide (CH3I) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and methylated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or alcohols.
Scientific Research Applications
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: As a sulfonamide derivative, it can be explored for antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
Anti-inflammatory Activity: It may inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a fluorine atom instead of bromine.
4-iodo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of a bromine atom in 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide imparts unique reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-9(2)16(10(3)4)19(17,18)14-8-11(5)13(15)7-12(14)6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSULWISCVDHOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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